molecular formula C27H28FN5O2 B14106622 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14106622
M. Wt: 473.5 g/mol
InChI Key: CZHIZLNJGLECLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[1,5-a]pyrazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazinone core, followed by the introduction of the 3,4-dimethylphenyl and 4-fluorophenylpiperazine groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with similar structural features but different biological activities.

    [4-(4-fluorophenyl)piperazin-1-yl]-[5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone: Another related compound with distinct pharmacological properties.

Uniqueness

2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its specific combination of functional groups and the resulting biological activities. Its unique structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H28FN5O2

Molecular Weight

473.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H28FN5O2/c1-19-3-4-21(17-20(19)2)24-18-25-27(35)32(15-16-33(25)29-24)10-9-26(34)31-13-11-30(12-14-31)23-7-5-22(28)6-8-23/h3-8,15-18H,9-14H2,1-2H3

InChI Key

CZHIZLNJGLECLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.